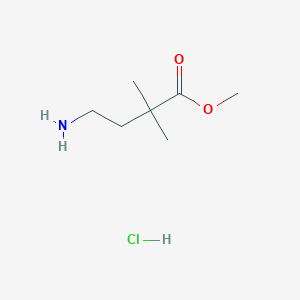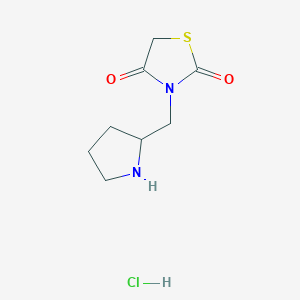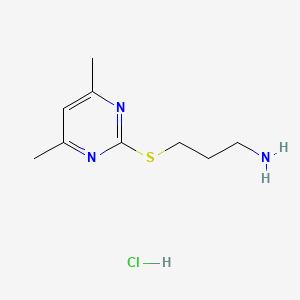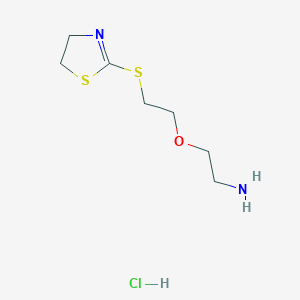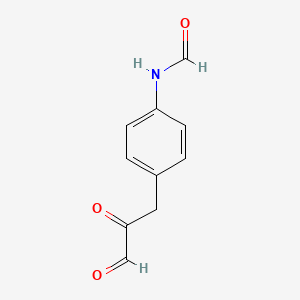
N-(4-(2,3-Dioxopropyl)phenyl)formamide
Overview
Description
N-(4-(2,3-Dioxopropyl)phenyl)formamide, commonly known as DPPF, is a chemical compound. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C10H9NO3 . Its molecular weight is 191.18 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not provided in the search results .Scientific Research Applications
Advanced Oxidation Processes for Pharmaceutical Degradation
Advanced oxidation processes (AOPs) are widely studied for the degradation of pharmaceutical compounds in water. Research by Qutob et al. (2022) highlights the degradation pathways, by-products, and toxicity of acetaminophen degradation products through AOPs, suggesting a potential area of application for studying the degradation behavior of complex organic compounds like N-(4-(2,3-Dioxopropyl)phenyl)formamide (Qutob et al., 2022).
Antioxidant Activity Analysis Methods
The methodology for determining antioxidant activity is crucial in various fields, from food science to pharmaceuticals. Munteanu and Apetrei (2021) provide a critical overview of tests used to determine antioxidant activity, which could be relevant for exploring the antioxidant properties of this compound (Munteanu & Apetrei, 2021).
Pharmacological Effects of Phenolic Compounds
Naveed et al. (2018) discuss the therapeutic roles of chlorogenic acid, a phenolic compound, suggesting that similar structural analogs like this compound could have potential biomedical applications, including antioxidant, anti-inflammatory, and neuroprotective effects (Naveed et al., 2018).
Biodegradation and Environmental Fate of Herbicides
Understanding the biotic and abiotic processes that govern the degradation of herbicides in the environment is crucial. Hussain et al. (2015) review the fate of phenylurea herbicides, shedding light on the degradation pathways that could be relevant for studying similar compounds (Hussain et al., 2015).
Chemosensor Applications
Roy (2021) discusses the use of 4-Methyl-2,6-diformylphenol-based compounds as chemosensors for various analytes, suggesting potential applications in detecting and quantifying specific chemical entities, which could include studies on this compound (Roy, 2021).
properties
IUPAC Name |
N-[4-(2,3-dioxopropyl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-10(14)5-8-1-3-9(4-2-8)11-7-13/h1-4,6-7H,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZIUOPAYINHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)
![[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1458000.png)

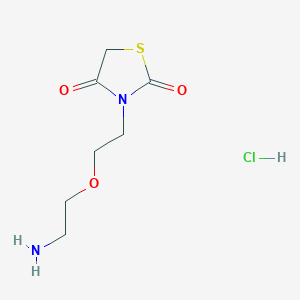
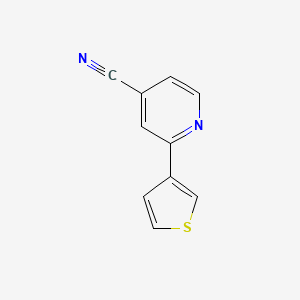
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1458006.png)
